molecular formula C18H14BrNOS B2563750 2-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1797871-83-0

2-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide

Cat. No. B2563750
CAS RN: 1797871-83-0
M. Wt: 372.28
InChI Key: RCPQRWJJFNLTLK-UHFFFAOYSA-N
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Description

“2-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide” is a complex organic compound. It contains a benzamide group, which is an amide derived from benzoic acid, and a thiophene group, which is a heterocyclic compound with a sulfur atom .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . A common method could be the Suzuki-Miyaura reaction, which is a type of cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzamide group attached to a thiophene group via a benzylic linkage .


Chemical Reactions Analysis

The chemical reactions of this compound could involve reactions at the benzylic position, which are often resonance-stabilized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups.

Scientific Research Applications

Synthesis and Chemical Structure

  • The synthesis of benzamide derivatives, including those with bromo and thiophenyl substituents, often involves multi-step reactions that yield compounds with potential as plant growth regulators or for other applications. For instance, a study describes the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acids through a four-step process starting from commercially available precursors (Teitei, 1980).
  • Another study focused on the copper-catalyzed intramolecular cyclization of 1-acyl-3-(2-bromophenyl)thioureas, leading to the synthesis of N-benzothiazol-2-yl-amides under mild conditions, showcasing the versatility of bromophenyl compounds in facilitating complex reactions (Wang et al., 2008).

Structural Analysis and Properties

  • In-depth structural analysis through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, reveals insights into intermolecular interactions, hydrogen bonding, and the stabilizing effects of π-interactions within crystalline structures (Saeed et al., 2020).

Potential Pharmacological Applications

  • Research on benzothiophene carboxamide derivatives highlights their potential as inhibitors of Plasmodium falciparum enoyl-ACP reductase, suggesting that bromo-benzothiophene carboxamide derivatives could serve as potent antimalarials. The study identifies specific compounds with significant inhibition constants, opening avenues for the development of new antimalarial drugs (Banerjee et al., 2011).

Mechanism of Action

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and functional groups. Some similar compounds have been found to have certain hazard statements .

properties

IUPAC Name

2-bromo-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNOS/c19-17-8-4-3-7-16(17)18(21)20-11-13-5-1-2-6-15(13)14-9-10-22-12-14/h1-10,12H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPQRWJJFNLTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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